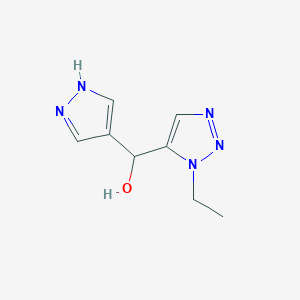
(1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol: is a compound that features both a triazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.
Formation of the Pyrazole Ring: This is usually done by reacting a hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Two Rings: The final step involves coupling the triazole and pyrazole rings through a suitable linker, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can be oxidized to form a ketone.
Reduction: The triazole and pyrazole rings can undergo reduction under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazole or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds containing triazole and pyrazole rings have shown promise in treating diseases such as cancer and infections.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (1-Methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (1-Benzyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
Uniqueness
What sets (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is its specific substitution pattern. The ethyl group on the triazole ring can influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
(3-ethyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H11N5O/c1-2-13-7(5-11-12-13)8(14)6-3-9-10-4-6/h3-5,8,14H,2H2,1H3,(H,9,10) |
InChI Key |
LLCOIXXDMKHHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


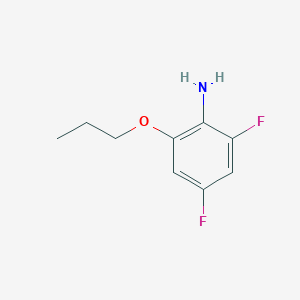
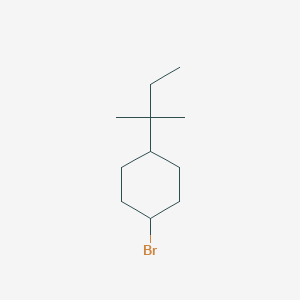

![1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
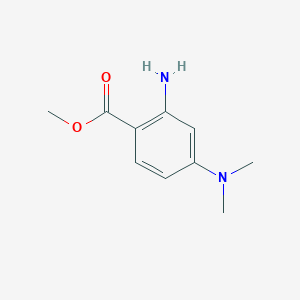
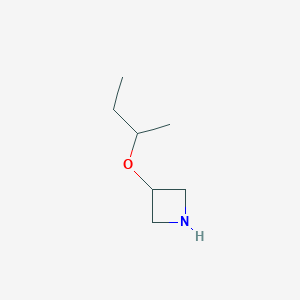
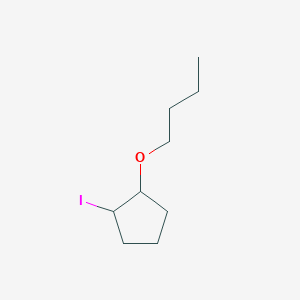
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
![(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13311660.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
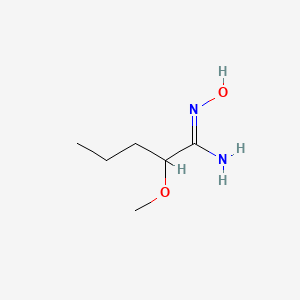
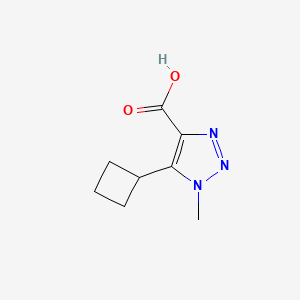
amine](/img/structure/B13311698.png)
